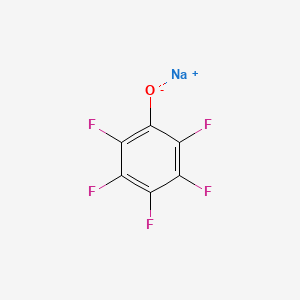

SODIUM PENTAFLUOROPHENOXIDE

Descripción general

Descripción

Sodium pentafluorophenoxide is an organofluorine compound with the molecular formula C6H2F5NaO. It is a sodium salt of pentafluorophenol, characterized by the presence of five fluorine atoms attached to a phenoxide ring. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium pentafluorophenoxide can be synthesized through the reaction of pentafluorophenol with sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where pentafluorophenol is deprotonated by sodium hydroxide to form this compound and water:

C6H2F5OH+NaOH→C6H2F5ONa+H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting pentafluorophenol with sodium metal or sodium hydride in an inert solvent such as tetrahydrofuran (THF). This method ensures a high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Sodium pentafluorophenoxide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with electrophiles, replacing the fluorine atoms on the phenoxide ring.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Complex Formation: It forms complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Electrophiles: Such as alkyl halides and acyl chlorides, are commonly used in nucleophilic substitution reactions.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents are often used to facilitate these reactions.

Major Products

The major products formed from these reactions include substituted phenoxides, where one or more fluorine atoms are replaced by other functional groups .

Aplicaciones Científicas De Investigación

Sodium pentafluorophenoxide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants

Mecanismo De Acción

The mechanism of action of sodium pentafluorophenoxide involves its high nucleophilicity, which allows it to readily attack electrophilic centers in various substrates. The presence of electronegative fluorine atoms increases the electron density on the oxygen atom, enhancing its reactivity. This makes it an effective reagent in nucleophilic substitution reactions, where it can displace leaving groups such as halides .

Comparación Con Compuestos Similares

Similar Compounds

Sodium Phenoxide: Similar in structure but lacks the fluorine atoms, making it less reactive.

Potassium Pentafluorophenoxide: Similar in reactivity but uses potassium instead of sodium.

Hexafluorobenzene: A related compound with six fluorine atoms, used in similar nucleophilic substitution reactions.

Uniqueness

Sodium pentafluorophenoxide is unique due to the presence of five fluorine atoms, which significantly enhance its reactivity compared to non-fluorinated phenoxides. This makes it particularly useful in reactions requiring high nucleophilicity and stability under various conditions .

Actividad Biológica

Sodium pentafluorophenoxide (SPFP) is an organofluorine compound derived from pentafluorophenol. Its unique chemical structure, characterized by the presence of five fluorine atoms attached to a phenolic ring, imparts distinctive properties that influence its biological activity. This article explores the biological activities of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CFO

- Molecular Weight : 184.06 g/mol

- Density : 1.7 g/cm³

- Melting Point : 34-36 °C

- Boiling Point : 146.3 °C

The high electronegativity of fluorine atoms contributes to the compound's stability and reactivity in biological systems, making it a subject of interest in medicinal chemistry and biochemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits varying degrees of effectiveness against different bacterial strains, particularly Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed significant inhibition against several strains of Staphylococcus aureus and Listeria monocytogenes. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.125 | 0.25 |

| Listeria monocytogenes | 0.0625 | 0.125 |

The results indicated that this compound is particularly effective against Gram-positive bacteria, with lower MIC values suggesting potent antimicrobial activity .

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of fluorine atoms enhances lipophilicity, allowing for better penetration into bacterial cells, which may lead to increased cytotoxicity.

Therapeutic Applications

Beyond its antimicrobial properties, this compound has potential applications in pharmaceutical formulations due to its ability to act as a reagent in organic synthesis. It has been utilized in the synthesis of various biologically active compounds, including:

- Peptide Coupling Agents : SPFP is employed in peptide synthesis, facilitating the formation of amide bonds between amino acids.

- Antiviral Agents : Research indicates potential antiviral activity, warranting further investigation into its efficacy against viral pathogens.

Research Findings

A comprehensive review of literature indicates that this compound's biological activity extends beyond antimicrobial effects. It has been noted for its role in:

Propiedades

IUPAC Name |

sodium;2,3,4,5,6-pentafluorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKSUTIIASULKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F5NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392104 | |

| Record name | Sodium pentafluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2263-53-8 | |

| Record name | Sodium pentafluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.